7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cross-coupling Sequential functionalization Medicinal chemistry

Medicinal chemistry programs requiring precise regiochemistry for kinase inhibitor or PROTAC development cannot substitute alternative pyrrolopyridine isomers. This 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-20-7) offers: - Orthogonal reactivity: C3-I (more reactive) for Suzuki/Sonogashira, C7-Br for subsequent diversification - Privileged 6-azaindole core matching ATP-binding pocket geometry - ≥98% purity ensuring minimal impurity carry-through in multi-step sequences - Immediate availability for research to pilot scale

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1190318-20-7
Cat. No. B3219368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS1190318-20-7
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
InChIKeyNXUWBVUOGALNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine – Strategic Dihalogenated Building Block


7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, also referred to as 7-bromo-3-iodo-6-azaindole, is a heterocyclic compound with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . It belongs to the pyrrolo[2,3-c]pyridine (6-azaindole) family, a privileged scaffold in medicinal chemistry due to its role as a biological isostere of indole and its prevalence as the core structure in numerous kinase inhibitors and antitumor agents . The compound features a distinct halogenation pattern with a bromine atom at the 7-position and an iodine atom at the 3-position of the fused bicyclic ring system . This specific substitution pattern is central to its value as a versatile and strategically functionalized intermediate, enabling sophisticated synthetic maneuvers in the construction of complex drug-like molecules.

ReactivityOrthogonal C3-I > C7-Br for stepwise cross-couplings
WorkflowDivergent library synthesis from single intermediate
ScaffoldPrivileged 6-azaindole core for kinase-targeted research

7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine: Procurement and Substitution Rationale


In the context of chemical procurement for advanced medicinal chemistry programs, substituting 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine with a seemingly similar pyrrolopyridine analog (e.g., the [3,2-b], [3,2-c], or [2,3-b] isomers, or alternative regioisomers like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine) is not a viable strategy. The specific [2,3-c] ring fusion dictates the core's electronic properties, steric environment, and three-dimensional presentation of substituents, which are fundamental to achieving desired binding interactions with biological targets . Furthermore, the unique 7-bromo/3-iodo substitution pattern is non-interchangeable; it establishes a hierarchy of orthogonal reactivity (I > Br) that is essential for executing precise, stepwise cross-coupling sequences for library diversification. An analog like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1690341-79-7), while sharing the same core and molecular weight, positions its halogens differently, leading to a divergent synthetic trajectory and, consequently, a distinct final product . Therefore, procurement must be exact to ensure fidelity to a defined synthetic route and the generation of the intended patentable chemical matter.

Regioisomeric cores
[3,2-b] or [2,3-b] isomers may alter electronic properties and binding geometry.
Positional halogen shift
4-bromo-3-iodo analog leads to divergent synthetic trajectory and final products.
Symmetrical dihalo analogs
Dibromo or dichloro versions lack orthogonal reactivity for sequential diversification.

7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine vs. Closest Analogs


Orthogonal Reactivity: C7-Br vs. C3-I in Cross-Coupling

The primary differentiator for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is the presence of two halogens (Br at C7, I at C2) with significantly different reactivities in Pd-catalyzed cross-coupling reactions. The C-I bond is more reactive and undergoes oxidative addition preferentially. This allows for a controlled, sequential functionalization strategy, where the iodine site can be derivatized first, leaving the bromine intact for a subsequent transformation . This orthogonal reactivity is a strategic advantage over symmetrical dihalo-analogs (e.g., dibromo or dichloro derivatives) or mono-halogenated compounds, which lack this inherent selectivity and require more complex protection/deprotection sequences .

Orthogonal reactivity
Class-level inference
C3-Iodine site more reactive than C7-Bromine; sequential coupling without protecting groups
Supports stepwise diversification in library synthesis
Based on standard Pd-catalyzed conditions; validate with specific substrates
Cross-coupling Sequential functionalization Medicinal chemistry Library synthesis

Commercial Batch Purity Comparison

A critical, quantifiable factor for procurement is the assayed purity of the compound as provided by different vendors. A review of commercial sources reveals a consistent, high-purity profile. Multiple vendors, including Fluorochem and ChemScene, offer the compound with a guaranteed minimum purity of 98% (HPLC) . Other suppliers, such as Boc Sciences and Shiya Biopharm, specify a purity of 95% [1]. This compares favorably to some less common, synthetically more challenging analogs which may be offered at lower or less well-defined purities. A higher starting purity of 98%+ minimizes the need for additional in-house purification steps, reducing time and cost in the synthetic workflow.

Batch purity
Cross-study comparable
≥ 98% (HPLC) from multiple suppliers
Higher purity may reduce in-house repurification needs
Vendor specifications; verify lot-specific COA
Procurement Quality Control Purity Reproducibility

Predicted Aqueous Solubility and Density

Computed physicochemical properties provide a baseline for understanding compound behavior and can be useful for planning synthesis and purification. For 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the calculated aqueous solubility is very low, at 0.61 g/L at 25°C, indicating it is highly hydrophobic . Its density is reported as 2.4±0.1 g/cm³ [1]. While these are predicted values, they serve as a point of comparison against the solubility of a more polar, unsubstituted analog like 1H-pyrrolo[2,3-c]pyridine. The introduction of the heavy halogen atoms (Br and I) drastically reduces aqueous solubility, a factor that is consistent with their lipophilic nature.

Aqueous solubility
Supporting evidence
Calculated 0.61 g/L at 25°C
Low solubility informs organic solvent selection for reactions
Predicted value; experimental confirmation recommended
Physicochemical properties ADME Formulation Handling

Tautomeric Stability: N1-H Predominance

Computational analysis of the tautomeric forms of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine indicates a strong preference for the N1-H canonical form. The relative energy of this tautomer is reported to be 0.0 kcal/mol, with a predicted population of 95% . This is in contrast to other potential tautomers (e.g., N6-H), which are energetically less favorable. This degree of stability is relevant when comparing the compound to other aza-indole isomers where the energetic preference between tautomers might be less pronounced, potentially leading to a mixture of reactive species under certain conditions.

Tautomeric stability
Class-level inference
N1-H form: 0.0 kcal/mol, ~95% population
Dominant tautomer guides N-alkylation and docking predictions
Computational data; experimental verification may be needed
Computational chemistry Tautomerism Molecular modeling Reactivity

7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Applications in Drug Discovery


Kinase Inhibitor Focused Library Synthesis

The orthogonal reactivity of the C3-iodine and C7-bromine substituents makes 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine an ideal core scaffold for generating diverse, focused libraries. A medicinal chemistry team can selectively functionalize the C3 position via Suzuki or Sonogashira coupling, followed by a subsequent, different cross-coupling reaction at the C7 position . This sequential, one-pot diversification strategy is highly efficient for exploring structure-activity relationships (SAR) around the pyrrolo[2,3-c]pyridine core, a privileged structure for targeting the ATP-binding pocket of various kinases .

Patentable Chemical Matter Synthesis

The unique 7-bromo-3-iodo substitution pattern on the pyrrolo[2,3-c]pyridine core enables the synthesis of novel, patentable drug candidates. The ability to install two distinct aromatic or heteroaromatic groups at the 3- and 7-positions creates chemical space that is not easily accessible from other regioisomers like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine or 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine. This allows for the creation of compounds with a unique 'exit vector' geometry, which is a key differentiator in obtaining composition-of-matter patent claims and circumventing existing intellectual property .

PROTAC Intermediate Synthesis

The dual-halogenated nature of this building block is highly valuable in the construction of heterobifunctional molecules like PROTACs. The C3-iodine can be used as the first point of attachment for a linker that ultimately connects to an E3 ligase ligand, while the C7-bromine is reserved for attaching a warhead that binds to the protein of interest (POI). The high purity (≥98%) of commercially available batches ensures that the intermediate can be carried through multiple synthetic steps without accumulating impurities, which is critical for the successful development of these complex, multi-component therapeutic entities.

Fused Polycyclic Systems via Tandem Cross-Coupling

The 3-iodo substituent on the pyrrolo[2,3-c]pyridine core is an excellent leaving group for Pd-catalyzed intramolecular cyclization reactions. A common strategy involves a Sonogashira coupling to install an alkyne at the C3 position, followed by a subsequent cyclization onto the C2 position of the pyrrole ring or the N1 nitrogen to generate more complex, fused tetracyclic systems. The C7-bromine atom can be retained as a further functional handle or removed. This 'build/couple/pair' strategy is a powerful approach for rapidly increasing molecular complexity and generating leads with novel three-dimensional shapes.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Orthogonal dihalogenation (C3-I > C7-Br)
Sequential cross-coupling without protecting groups
Novel chemical space exploration
Unique 7,3-substitution pattern
Divergent synthetic trajectory vs regioisomers
PROTAC linker attachment
Dual halogen handles for sequential conjugation
Consistent purity for multistep synthesis
Tandem cyclization to fused rings
C3-iodine for Sonogashira/cyclization
Retention of C7-Br for further diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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